8-Bromo-6-iodoquinolin-3-amine
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Overview
Description
8-Bromo-6-iodoquinolin-3-amine: is a heterocyclic aromatic amine with the molecular formula C₉H₆BrIN₂ . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The presence of both bromine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-iodoquinolin-3-amine typically involves multi-step reactions starting from quinoline derivatives. One common method involves the bromination and iodination of quinoline-3-amine. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-iodoquinolin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinoline derivatives .
Scientific Research Applications
8-Bromo-6-iodoquinolin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-iodoquinolin-3-amine involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromoquinolin-3-amine
- 6-Iodoquinolin-3-amine
- 8-Chloro-6-iodoquinolin-3-amine
Uniqueness
8-Bromo-6-iodoquinolin-3-amine is unique due to the simultaneous presence of both bromine and iodine atoms, which enhances its reactivity and potential for diverse chemical transformations. This dual halogenation also provides a distinct advantage in medicinal chemistry, where such compounds can exhibit enhanced biological activity .
Properties
Molecular Formula |
C9H6BrIN2 |
---|---|
Molecular Weight |
348.97 g/mol |
IUPAC Name |
8-bromo-6-iodoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
InChI Key |
ROBYXGYUZRKPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1I)Br)N |
Origin of Product |
United States |
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